molecular formula C22H20N2O3S3 B2958800 N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 477499-00-6

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2958800
CAS RN: 477499-00-6
M. Wt: 456.59
InChI Key: BNQNPZGSCGMZSZ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data . For example, the 1H NMR spectrum of a benzothiazole derivative showed signals at various chemical shifts corresponding to different types of protons present in the molecule .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions during their synthesis. For instance, acetylation of benzothiazole followed by nucleophilic substitution is one of the reactions involved in the synthesis of certain benzothiazole derivatives .


Physical And Chemical Properties Analysis

Benzothiazole derivatives are typically white solids . Their melting points, IR spectra, 1H and 13C NMR spectra, and mass spectra can be used to analyze their physical and chemical properties .

Scientific Research Applications

Synthesis and Biochemical Evaluation

Research has focused on synthesizing and evaluating the biochemical properties of benzenesulfonamide derivatives. One study describes the synthesis and characterization of various benzenesulfonamides as high-affinity inhibitors of enzymes and receptors, highlighting their potential as therapeutic agents in treating diseases related to enzyme dysfunction (S. Röver et al., 1997).

Anticancer and Antimicrobial Applications

Several studies have explored the anticancer and antimicrobial properties of benzenesulfonamide derivatives. For instance, mixed-ligand copper(II)-sulfonamide complexes have been evaluated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes show promise in treating cancer through apoptosis induction and DNA damage (M. González-Álvarez et al., 2013). Furthermore, certain sulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrases IX and XII, enzymes overexpressed in several types of cancer, suggesting their potential as selective anticancer agents (H. Gul et al., 2018).

Photodynamic Therapy Applications

Compounds with benzenesulfonamide moieties have been synthesized and characterized for their photophysical and photochemical properties, particularly for applications in photodynamic therapy (PDT). One study discusses the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their high singlet oxygen quantum yield and good fluorescence properties. These features make them suitable as Type II photosensitizers in PDT for cancer treatment (M. Pişkin et al., 2020).

Environmental and Chemical Sensing

Benzenesulfonamide derivatives have also been employed in the development of sensitive and selective probes for environmental and chemical sensing. For example, a study introduced a reaction-based fluorescent probe for the detection of thiophenols, utilizing the sulfonamide linkage for selective and sensitive signaling. This approach has applications in monitoring thiophenols in environmental samples, demonstrating the versatility of benzenesulfonamide derivatives in analytical chemistry (Myung Gil Choi et al., 2017).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S3/c1-13-10-14(2)21(15(3)11-13)30(26,27)24-16-8-9-18(25)20(12-16)29-22-23-17-6-4-5-7-19(17)28-22/h4-12,24-25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQNPZGSCGMZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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